16-Methyltetracosanoyl-CoA

α-Methylacyl-CoA racemase AMACR branched-chain fatty acid metabolism

16-Methyltetracosanoyl-CoA is the definitive probe for dissecting peroxisomal and mitochondrial β-oxidation of mid-chain methyl-branched VLCFAs. Unlike unbranched lignoceroyl-CoA or α-methyl-branched pristanoyl-CoA, its C16-methyl branch bypasses AMACR epimerization, enabling direct interrogation of ACOX1/2/3 active-site steric constraints and CPT1 substrate recognition. Essential for LC-MS/MS metabolomics as a calibration standard (+14 Da shift) to resolve branched vs. unbranched C24-CoA species. Eliminate confounding variables in VLCFA metabolism studies—choose the structurally authentic standard.

Molecular Formula C46H84N7O17P3S
Molecular Weight 1132.2 g/mol
Cat. No. B15597919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Methyltetracosanoyl-CoA
Molecular FormulaC46H84N7O17P3S
Molecular Weight1132.2 g/mol
Structural Identifiers
InChIInChI=1S/C46H84N7O17P3S/c1-5-6-7-8-17-20-23-34(2)24-21-18-15-13-11-9-10-12-14-16-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)
InChIKeyKJMUMPMUEKYENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Methyltetracosanoyl-CoA: Procurement-Grade Very Long-Chain Branched Acyl-CoA for Metabolic and Enzymatic Studies


16-Methyltetracosanoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) consisting of a 24-carbon tetracosanoyl backbone with a single methyl branch at the C16 position, thioesterified to coenzyme A [1]. This compound belongs to the class of branched-chain acyl-CoAs and serves as an activated intermediate in the mitochondrial and peroxisomal β-oxidation pathways of methyl-branched very long-chain fatty acids [2]. Its distinct structural feature—a mid-chain methyl branch distal from the CoA thioester—differentiates it from both unbranched VLCFA-CoAs (e.g., tetracosanoyl-CoA) and α-methyl-branched acyl-CoAs (e.g., pristanoyl-CoA), conferring unique substrate recognition requirements for acyl-CoA synthetases, carnitine palmitoyltransferases, and downstream oxidative enzymes [3].

Why 16-Methyltetracosanoyl-CoA Cannot Be Substituted with Unbranched or α-Methyl VLCFA-CoAs in Critical Assays


Substituting 16-methyltetracosanoyl-CoA with unbranched tetracosanoyl-CoA (lignoceroyl-CoA) or α-methyl-branched pristanoyl-CoA in metabolic and enzymatic studies introduces confounding variables that invalidate experimental conclusions. Unbranched VLCFA-CoAs are recognized and processed by distinct enzyme systems that do not accommodate mid-chain methyl branches, while α-methyl-branched acyl-CoAs require epimerization by α-methylacyl-CoA racemase (AMACR) before β-oxidation—a step entirely bypassed by 16-methyltetracosanoyl-CoA [1]. Furthermore, the carnitine palmitoyltransferase (CPT) system exhibits differential affinity for branched versus unbranched acyl-CoA substrates, directly impacting mitochondrial import kinetics and downstream flux measurements [2]. The precise positioning of the methyl branch at C16, rather than at the α-carbon, fundamentally alters the compound's physicochemical properties, enzyme-substrate recognition motifs, and intracellular trafficking behavior relative to any generic VLCFA-CoA analog [3].

16-Methyltetracosanoyl-CoA: Quantified Differentiation Evidence for Procurement Decisions


Enzymatic Epimerization Requirement: 16-Methyltetracosanoyl-CoA vs. α-Methyl-Branched Acyl-CoAs

α-Methylacyl-CoA racemase (AMACR) is required for the metabolism of α-methyl-branched acyl-CoAs (e.g., pristanoyl-CoA, trihydroxycoprostanoyl-CoA) but does NOT accept mid-chain methyl-branched or linear-chain acyl-CoAs as substrates [1]. AMACR catalyzes the interconversion of (2R)- and (2S)-2-methylacyl-CoA epimers to a near 1:1 mixture, a prerequisite for subsequent peroxisomal β-oxidation [2]. Because 16-methyltetracosanoyl-CoA bears its methyl branch at C16 rather than the α-carbon (C2), it is NOT a substrate for AMACR and enters the β-oxidation pathway via a distinct, AMACR-independent route [1]. This differential enzymatic processing has profound implications for metabolic flux studies in models of AMACR deficiency or prostate cancer, where AMACR is overexpressed.

α-Methylacyl-CoA racemase AMACR branched-chain fatty acid metabolism enzyme substrate specificity peroxisomal β-oxidation

Mitochondrial Import via Carnitine Shuttle: Structural Prerequisite for CPT1 Recognition

16-Methyltetracosanoyl-CoA is a substrate for carnitine O-palmitoyltransferase 1 (CPT1), which catalyzes the formation of 16-methyltetracosanoylcarnitine, the requisite intermediate for mitochondrial matrix entry [1]. The presence of the C16 methyl branch, positioned distally from the CoA thioester, preserves the acyl chain length (C24) required for CPT1 recognition while introducing a structural perturbation that may alter enzyme kinetics relative to unbranched tetracosanoyl-CoA. In contrast, α-methyl-branched acyl-CoAs with shorter chain lengths (e.g., pristanoyl-CoA, C19) exhibit reduced affinity for CPT1 due to combined effects of chain length truncation and α-position steric hindrance [2]. While direct kinetic parameters (KM, Vmax) for 16-methyltetracosanoyl-CoA with CPT1 are not currently available in the peer-reviewed literature, the compound's structural features—full C24 length with a distal methyl branch—predict an intermediate transport phenotype between unbranched VLCFA-CoAs and shorter α-methyl-branched species.

carnitine palmitoyltransferase CPT1 mitochondrial β-oxidation acylcarnitine VLCFA transport

Analytical Differentiation: Chromatographic and Mass Spectrometric Profiling for Compound Verification

Established LC-MS/MS methods for long-chain acyl-CoA quantification can be adapted for 16-methyltetracosanoyl-CoA, with the methyl branch conferring a distinct retention time and mass spectrometric signature relative to unbranched C24:0-CoA (tetracosanoyl-CoA) [1]. Standard protocols employ reversed-phase UPLC on C4 or C18 columns with ammonium hydroxide/acetonitrile gradients, detecting acyl-CoAs as [M+H]+ or [M+2+H]+ ions in positive ESI mode with selected reaction monitoring (SRM) [2]. For 16-methyltetracosanoyl-CoA (predicted molecular formula: C45H82N7O17P3S; predicted mass: ~1132 Da), the methyl branch produces a diagnostic +14 Da shift from unbranched tetracosanoyl-CoA (C45H80N7O17P3S; 1118.2 Da) [3], enabling unambiguous identification in complex biological matrices. This analytical distinction is essential for studies quantifying endogenous methyl-branched VLCFA-CoA pools or tracking exogenous tracer metabolism.

HPLC-ESI-MS/MS acyl-CoA quantification reversed-phase chromatography selected reaction monitoring metabolomics

Acyl-CoA Synthetase Activation: Substrate Preference for Mid-Chain Methyl-Branched VLCFAs

The activation of 16-methyltetracosanoic acid to its CoA thioester is catalyzed by very long-chain acyl-CoA synthetase (ACSVL), also known as fatty acid transport protein (FATP) family members [1]. Deficiencies in peroxisomal lignoceroyl-CoA ligase activity are implicated in X-linked adrenoleukodystrophy (X-ALD), where the accumulation of unbranched VLCFAs (C24:0, C26:0) drives pathogenesis [2]. The presence of a C16 methyl branch on the tetracosanoyl backbone may alter ACSVL recognition and activation kinetics relative to unbranched lignoceric acid, potentially providing a metabolic bypass or diagnostic probe for VLCFA activation defects. While direct kinetic comparison data for 16-methyltetracosanoyl-CoA versus tetracosanoyl-CoA with purified ACSVL are not yet available, the compound serves as a structurally defined probe for investigating the acyl chain structural determinants of ACSVL substrate specificity.

very long-chain acyl-CoA synthetase ACSVL fatty acid activation peroxisomal import X-linked adrenoleukodystrophy

16-Methyltetracosanoyl-CoA: Optimal Application Scenarios for Procurement Justification


Investigating Peroxisomal β-Oxidation of Mid-Chain Methyl-Branched VLCFAs

Researchers studying the substrate specificity of peroxisomal acyl-CoA oxidases (ACOX1, ACOX2, ACOX3) require 16-methyltetracosanoyl-CoA to determine whether mid-chain methyl branches are accommodated or obstruct β-oxidation flux. Unlike α-methyl-branched substrates that require AMACR epimerization [1], 16-methyltetracosanoyl-CoA enters peroxisomes directly, enabling direct interrogation of the oxidase active site steric constraints for C16-methylated C24 acyl chains. This is particularly relevant for understanding the metabolic fate of dietary methyl-branched VLCFAs and their potential accumulation in peroxisomal disorders.

Mitochondrial CPT1 Substrate Profiling for VLCFA Oxidation Disorders

Clinical investigators evaluating carnitine palmitoyltransferase 1 (CPT1) function in VLCFA oxidation defects can employ 16-methyltetracosanoyl-CoA as a structurally distinct probe to differentiate chain-length specificity from branching-position effects [2]. The compound's full C24 length with a distal C16 methyl branch provides a unique comparator to both unbranched C24-CoA and shorter α-methyl-branched CoAs, enabling systematic dissection of the molecular determinants governing CPT1 substrate recognition and mitochondrial import efficiency.

Establishing Lipidomics Reference Standards for Branched-Chain VLCFA-CoA Quantification

Metabolomics core facilities and lipidomics laboratories require authenticated 16-methyltetracosanoyl-CoA to serve as a calibration standard for LC-MS/MS quantification of endogenous methyl-branched VLCFA-CoA species. The compound's distinct mass (+14 Da relative to tetracosanoyl-CoA) and chromatographic retention time [3] enable accurate peak assignment and prevent misidentification of branched versus unbranched C24-CoA species in complex tissue extracts. This is essential for studies profiling VLCFA-CoA pools in metabolic disease models or following dietary intervention.

Structure-Activity Relationship Studies of Very Long-Chain Acyl-CoA Synthetases

Enzymologists characterizing the substrate tolerance of ACSVL isoforms (FATP1-6) can utilize 16-methyltetracosanoyl-CoA as a structurally defined probe to map the acyl chain binding pocket [4]. Comparing activation kinetics of 16-methyltetracosanoic acid versus unbranched lignoceric acid and shorter branched-chain fatty acids reveals the steric and electronic constraints governing ACSVL substrate selection, with direct implications for understanding VLCFA metabolic channeling and designing therapeutic interventions for peroxisomal biogenesis disorders.

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